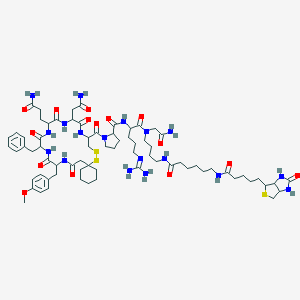
Albtnavp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albtnavp is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is known for its ability to stimulate the release of vasopressin, a hormone that plays a critical role in regulating water balance and blood pressure in the body. In
Wirkmechanismus
Albtnavp works by binding to vasopressin receptors, which are found in various tissues throughout the body. When Albtnavp binds to these receptors, it stimulates the release of vasopressin, which in turn activates downstream signaling pathways. The exact mechanism of action of Albtnavp is not fully understood, but it is believed to involve the activation of G-protein-coupled receptors and the subsequent release of intracellular calcium ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Albtnavp are complex and varied. One of the primary effects of this peptide is the stimulation of vasopressin release, which can lead to increased water retention and blood pressure. Albtnavp has also been shown to have effects on renal function, including the regulation of sodium and water balance. Additionally, Albtnavp has been shown to have effects on the central nervous system, including the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Albtnavp in lab experiments is its ability to selectively activate vasopressin receptors. This allows researchers to investigate the effects of vasopressin signaling pathways in a controlled and specific manner. However, one limitation of using Albtnavp is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for the use of Albtnavp in scientific research. One area of interest is the investigation of the role of vasopressin signaling pathways in various disease states, including hypertension, heart failure, and diabetes. Additionally, Albtnavp may have potential applications in the development of new drugs for the treatment of these conditions. Another potential future direction is the investigation of the effects of Albtnavp on the gut microbiome, which has been shown to play a critical role in many aspects of human health and disease.
Synthesemethoden
Albtnavp is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid resin support. The synthesis process can be automated, allowing for the efficient and rapid production of large quantities of the peptide.
Wissenschaftliche Forschungsanwendungen
Albtnavp has been extensively studied for its potential applications in scientific research. One of the primary uses of this peptide is in the study of vasopressin signaling pathways. Albtnavp can be used to investigate the effects of vasopressin on the cardiovascular system, renal function, and the central nervous system.
Eigenschaften
CAS-Nummer |
135484-50-3 |
|---|---|
Produktname |
Albtnavp |
Molekularformel |
C72H108N18O15S3 |
Molekulargewicht |
1561.9 g/mol |
IUPAC-Name |
1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104) |
InChI-Schlüssel |
MXBHJPJLOBJOBG-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
Synonyme |
1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP ALBtnAVP argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)- argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)- d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





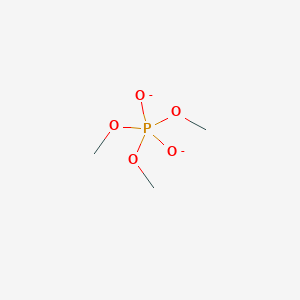
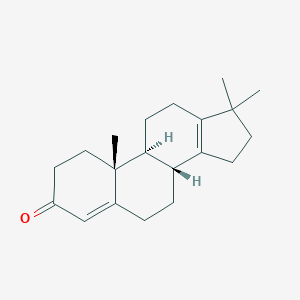



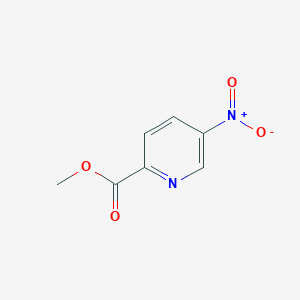

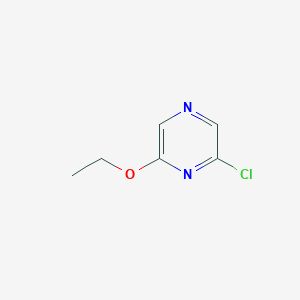
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


